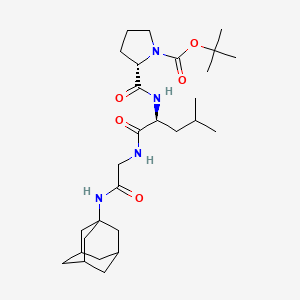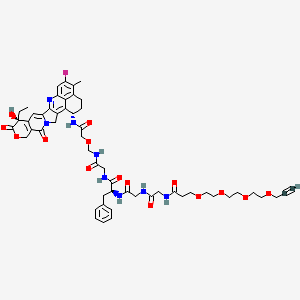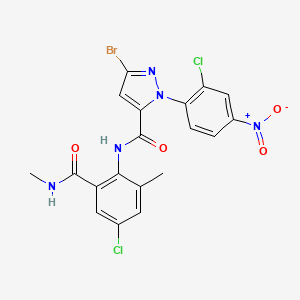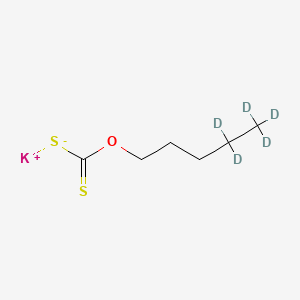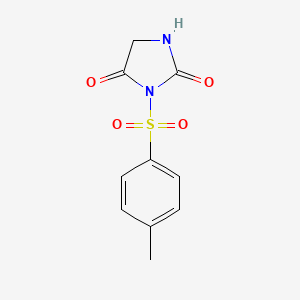
3-Tosylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Tosylimidazolidine-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of tosyl chloride with imidazolidine-2,4-dione under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-Tosylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Scientific Research Applications
3-Tosylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Tosylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the parasite Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-Tosylimidazolidine-2,4-dione is unique due to its tosyl group, which imparts specific chemical properties and biological activity. Similar compounds include:
Imidazolidine-2,4-dione: Lacks the tosyl group and has different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring, leading to different biological activities.
Hydantoin derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
KMXJIJFWFDCXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


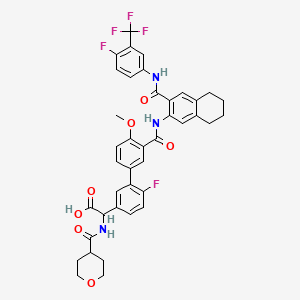
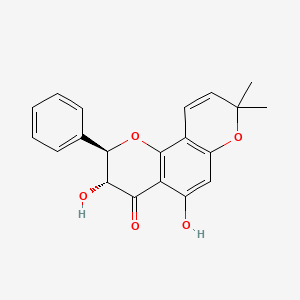
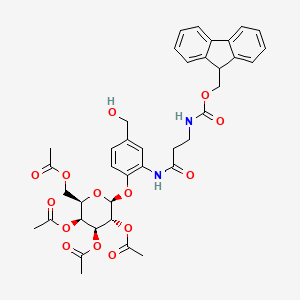
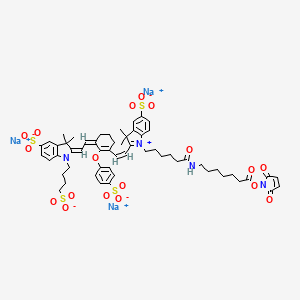
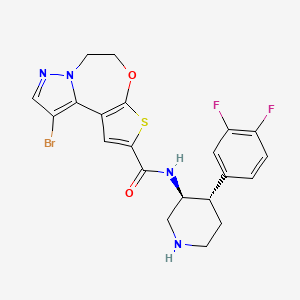
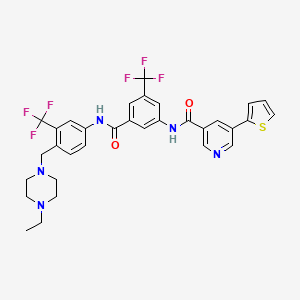
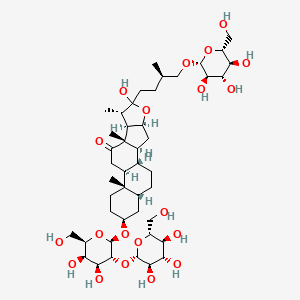

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

